molecular formula C15H18F2N2O4S B2854738 2-((1-(3,4-difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1797341-89-9

2-((1-(3,4-difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2854738
CAS No.: 1797341-89-9
M. Wt: 360.38
InChI Key: AWVXVVONEXLOGU-UHFFFAOYSA-N
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Description

2-((1-(3,4-Difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring substituted with a difluorobenzoyl group and a sulfonyl group, making it a versatile molecule for various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3,4-difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via an acylation reaction using 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using sulfonyl chloride derivatives.

    N-Methylation: The final step involves N-methylation of the acetamide group using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-((1-(3,4-Difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: It is used in the synthesis of more complex molecules and as an intermediate in the production of other chemical entities.

Mechanism of Action

The mechanism of action of 2-((1-(3,4-difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The difluorobenzoyl group enhances its binding affinity and specificity, while the sulfonyl group contributes to its solubility and stability. The compound may inhibit or modulate the activity of its targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(3,4-Dichlorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide: Similar structure but with chlorine atoms instead of fluorine.

    2-((1-(3,4-Difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The presence of the difluorobenzoyl group in 2-((1-(3,4-difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide provides unique electronic properties that enhance its reactivity and binding affinity compared to its analogs. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties

Properties

IUPAC Name

2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O4S/c1-18-14(20)9-24(22,23)11-4-6-19(7-5-11)15(21)10-2-3-12(16)13(17)8-10/h2-3,8,11H,4-7,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVXVVONEXLOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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